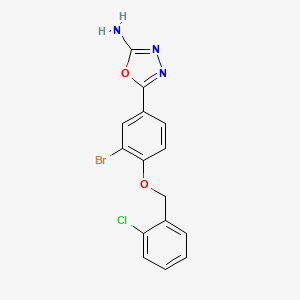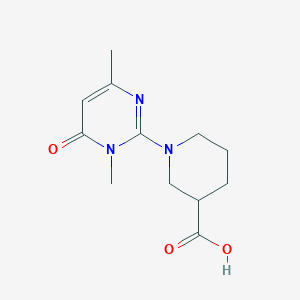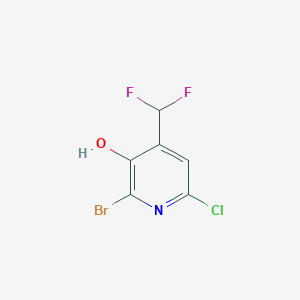
Ethyl 2-formylfuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-formylfuran-3-carboxylate is a heterocyclic organic compound with the molecular formula C8H8O4. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is of interest due to its unique structure, which includes both formyl and carboxylate functional groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-formylfuran-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with furfural in the presence of a base, such as sodium ethoxide. The reaction proceeds via aldol condensation, followed by cyclization and dehydration to form the furan ring .
Another method involves the use of sulfur ylides and acetylenic esters. The reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates leads to the formation of polysubstituted furans, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-formylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Ethyl 2-carboxyfuran-3-carboxylate.
Reduction: Ethyl 2-hydroxymethylfuran-3-carboxylate.
Substitution: Various halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Ethyl 2-formylfuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of ethyl 2-formylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 2-formylfuran-3-carboxylate can be compared with other furan derivatives, such as:
Ethyl 2-carboxyfuran-3-carboxylate: Similar structure but with a carboxyl group instead of a formyl group.
Ethyl 2-hydroxymethylfuran-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: A more complex derivative with additional substituents on the furan ring.
Propiedades
Número CAS |
19076-56-3 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
ethyl 2-formylfuran-3-carboxylate |
InChI |
InChI=1S/C8H8O4/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-5H,2H2,1H3 |
Clave InChI |
MOBPCMQBARMUHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11785570.png)


![6-Ethyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785580.png)
![7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11785583.png)




![6-Bromo-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11785602.png)




